molecular formula C7H7BrF2N2 B13705192 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine

2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine

Cat. No.: B13705192
M. Wt: 237.04 g/mol
InChI Key: JVDPXACPSFGFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, amino, and difluoroethyl groups attached to the pyridine ring. Such structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoroethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine stands out due to its unique combination of bromine, amino, and difluoroethyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized compounds and pharmaceuticals .

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H7BrF2N2/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2,(H,11,12)

InChI Key

JVDPXACPSFGFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NCC(F)F)Br

Origin of Product

United States

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